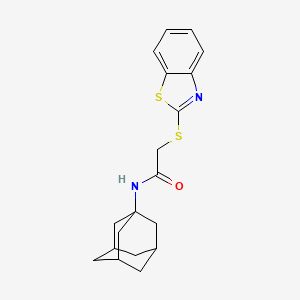![molecular formula C17H15NO5 B4403231 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)
3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate
説明
3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate, also known as DBCO-PEG4-PA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DBCO-PEG4-PA is a bifunctional molecule that contains both a reactive azide group and a biotin group, making it a useful tool for a variety of scientific applications.
作用機序
The mechanism of action of 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate is based on its ability to react with azide-containing molecules via CuAAC chemistry. This reaction forms a stable triazole linkage between the two molecules, allowing for the formation of a covalent bond. The biotin group on this compound allows for easy isolation of the conjugated molecule using streptavidin-coated beads.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on its own. Its effects are solely based on its ability to react with other molecules via CuAAC chemistry.
実験室実験の利点と制限
One of the major advantages of using 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate in lab experiments is its versatility. It can be easily conjugated with a variety of biomolecules, making it useful for a wide range of applications. Additionally, the biotin group on this compound allows for easy isolation of the conjugated molecule using streptavidin-coated beads.
One limitation of using this compound is that it requires the use of CuAAC chemistry, which can be time-consuming and may require specialized equipment. Additionally, this compound is relatively expensive compared to other bioconjugation reagents.
将来の方向性
There are several future directions for the use of 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate in scientific research. One potential application is in the field of drug delivery. This compound could be conjugated with a drug molecule and delivered to a specific target using a targeting molecule such as an antibody.
Another potential application is in the field of diagnostics. This compound could be conjugated with a fluorescent or radioactive molecule and used to detect specific biomolecules in a sample.
Finally, this compound could be used in the development of new materials. Its ability to easily conjugate with other molecules could be used to create new materials with unique properties.
In conclusion, this compound is a versatile and useful tool for scientific research. Its ability to easily conjugate with other molecules makes it useful for a wide range of applications, and its biotin group allows for easy isolation of the conjugated molecule. While there are some limitations to its use, the potential future applications of this compound make it an exciting area of research.
科学的研究の応用
3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate has a wide range of applications in scientific research. One of the most common uses of this compound is in the field of bioconjugation. The reactive azide group on this compound can be easily conjugated with a variety of biomolecules, including proteins, peptides, and nucleic acids, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. The biotin group on this compound can then be used to isolate the conjugated biomolecule using streptavidin-coated beads.
特性
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-14-4-2-3-12(9-14)17(20)18-13-5-6-15-16(10-13)22-8-7-21-15/h2-6,9-10H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFRXZSVBKUJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)

![N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4403184.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4403187.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)
![4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4403193.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4403199.png)

![benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403223.png)
![N-[2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4403234.png)
![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)


![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)